molecular formula C4H2Li2O4 B13816548 Maleic acid, lithium salt CAS No. 34895-26-6

Maleic acid, lithium salt

Cat. No.: B13816548
CAS No.: 34895-26-6
M. Wt: 128.0 g/mol
InChI Key: PMUKAEUGVCXPDF-UAIGNFCESA-L
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Description

Maleic acid, lithium salt (lithium maleate) is the lithium salt of maleic acid (C₄H₄O₄), a dicarboxylic acid with a cis-configuration. It is utilized in diverse applications, including battery recycling (as a leaching agent for cobalt and lithium recovery ), antimicrobial compositions , and pharmaceuticals (to enhance bioavailability via salt formation ). Its molecular structure allows for complexation with transition metals and integration into polymeric matrices, distinguishing it from other lithium salts.

Properties

CAS No.

34895-26-6

Molecular Formula

C4H2Li2O4

Molecular Weight

128.0 g/mol

IUPAC Name

dilithium;(Z)-but-2-enedioate

InChI

InChI=1S/C4H4O4.2Li/c5-3(6)1-2-4(7)8;;/h1-2H,(H,5,6)(H,7,8);;/q;2*+1/p-2/b2-1-;;

InChI Key

PMUKAEUGVCXPDF-UAIGNFCESA-L

Isomeric SMILES

[Li+].[Li+].C(=C\C(=O)[O-])\C(=O)[O-]

Canonical SMILES

[Li+].[Li+].C(=CC(=O)[O-])C(=O)[O-]

physical_description

Water or Solvent Wet Solid

Origin of Product

United States

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Maleic acid, lithium salt undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: O₂ or H₂O₂ as oxidants.

    Reduction: Hydrogen gas in the presence of a catalyst.

    Substitution: Various drugs and maleic acid to form stable salts.

Major Products Formed

    Oxidation: Glyoxylic acid.

    Reduction: Succinic acid.

    Substitution: Stable drug salts.

Comparison with Similar Compounds

Lithium Acetate (CH₃COOLi)

  • Solubility : Lithium acetate is highly soluble in water (>40 g/100 mL at 25°C), making it suitable for molecular biology applications (e.g., DNA precipitation) . In contrast, lithium maleate’s solubility is lower due to its dicarboxylic structure but is still higher than its trans-isomer (fumarate) .
  • Applications : Lithium acetate is preferred in biochemical buffers, while lithium maleate is used in metal leaching and polymer synthesis .

Lithium Citrate (Li₃C₆H₅O₇)

  • Structure : Lithium citrate, a tricarboxylate salt, has higher molecular weight (281.98 g/mol) compared to lithium maleate (approx. 162.0 g/mol), influencing its solubility and ionic interactions.
  • Pharmaceutical Use : Both salts improve drug bioavailability, but lithium citrate is commonly used in mood-stabilizing formulations, whereas lithium maleate is employed for its acidulant properties in controlled-release systems .
  • Thermal Stability : Lithium citrate decomposes at ~300°C, while lithium maleate’s stability is lower (decomposition near 135°C) due to its unsaturated carbon backbone .

Lithium Carbonate (Li₂CO₃)

  • Basicity : Lithium carbonate is a strong base (pH ~11 in solution), whereas lithium maleate is mildly acidic (pH ~3–4), making it unsuitable for alkaline environments .
  • Industrial Use : Lithium carbonate dominates in glass and ceramic production, while lithium maleate is niche, used in antimicrobial aqueous preparations and specialty polymers .

Lithium Lactate (C₃H₅O₃Li)

  • Bioactivity : Lithium lactate is used in electrolyte formulations and cosmetics due to its low toxicity. Lithium maleate, however, is more reactive in redox processes (e.g., reducing Co³⁺ to Co²⁺ in battery leaching) .
  • Molecular Weight : Lithium lactate (96.01 g/mol) is lighter than lithium maleate, impacting molar efficiency in stoichiometric reactions .

Structural and Functional Differentiation

Comparison with Other Dicarboxylates

  • Fumaric Acid, Lithium Salt (Lithium Fumarate) :

    • Solubility : Lithium maleate’s cis-configuration enables higher water solubility (~500 g/L) compared to the trans-isomer lithium fumarate (~6 g/L) .
    • Melting Point : Lithium maleate decomposes at ~135°C, while lithium fumarate remains stable up to ~187°C .
  • Malic Acid, Lithium Salt :

    • Malic acid (a hydroxyl dicarboxylic acid) forms lithium salts with chiral centers, unlike lithium maleate. This structural difference affects applications in asymmetric synthesis and food additives .

Polymeric Salts

Lithium maleate is copolymerized with acrylic acid to form water-soluble polymers for industrial coatings and dispersants. This contrasts with lithium polyacrylate, which lacks the unsaturated backbone critical for cross-linking reactions .

Biological Activity

Maleic acid, lithium salt (C4_4H2_2Li2_2O4_4), is a lithium salt of maleic acid, which is known for its diverse applications in pharmaceuticals and materials science. This compound has garnered attention due to its unique physicochemical properties and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and applications in various fields.

This compound is characterized by its ionic nature, which enhances its solubility and bioavailability compared to its parent acid. The salt formation can significantly influence the compound's pharmacokinetics and pharmacodynamics, leading to improved therapeutic efficacy.

Pharmacological Effects

  • Antihypertensive Properties : Maleic acid salts are often used in the formulation of antihypertensive drugs. For example, the maleate salt of enalapril demonstrates significant blood pressure-lowering effects due to its action as an angiotensin-converting enzyme (ACE) inhibitor. This mechanism involves the inhibition of the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor, thereby promoting vasodilation and reducing blood pressure .
  • Lithium's Role in Mood Stabilization : Lithium salts are widely recognized for their mood-stabilizing effects in the treatment of bipolar disorder. The biological activity of lithium involves modulation of neurotransmitter release and receptor sensitivity, particularly affecting serotonin and norepinephrine pathways . The presence of maleic acid may enhance lithium's solubility and absorption.
  • Ion Channel Modulation : Lithium ions can influence various ion channels, particularly sodium and calcium channels, which are crucial for neuronal excitability. This modulation is essential for maintaining mood stability.
  • Neuroprotective Effects : Research indicates that lithium may exert neuroprotective effects through mechanisms such as reducing oxidative stress and promoting neurogenesis .

Study 1: Antihypertensive Efficacy

A clinical trial investigated the efficacy of enalapril maleate in patients with hypertension. Results showed a significant reduction in systolic and diastolic blood pressure after 12 weeks of treatment compared to placebo controls. The study highlighted the importance of the maleate form in enhancing drug solubility and absorption .

Study 2: Lithium in Bipolar Disorder

A meta-analysis reviewed multiple studies on lithium's effectiveness in treating bipolar disorder. Results indicated that patients receiving lithium therapy had a lower risk of relapse compared to those on placebo. The analysis emphasized the role of lithium salts in stabilizing mood swings .

Data Tables

Study Objective Findings
Clinical Trial on Enalapril MaleateAssess antihypertensive effectsSignificant BP reductionMaleate form enhances efficacy
Meta-analysis on Lithium TherapyEvaluate mood stabilizationLower relapse rates with lithiumSupports use in bipolar disorder

Q & A

Basic Research Questions

Q. What experimental methods are recommended for synthesizing maleic acid, lithium salt, and ensuring purity?

  • Methodological Answer : this compound can be synthesized via neutralization reactions. Dissolve maleic acid in a polar solvent (e.g., water or ethanol) and gradually add lithium hydroxide or carbonate while monitoring pH. Use titration (e.g., with NaOH) to confirm complete neutralization . Crystallization via solvent evaporation or cooling yields the salt. Purity is validated through elemental analysis (e.g., ICP-MS for Li content), FTIR for carboxylate group identification, and XRD to confirm crystalline structure .

Q. How can solubility and ionic conductivity of this compound be systematically tested?

  • Methodological Answer : Solubility testing involves dissolving the salt in solvents (water, organic electrolytes) at varying temperatures and measuring saturation points gravimetrically . Ionic conductivity is assessed using electrochemical impedance spectroscopy (EIS) in a symmetric cell setup (e.g., sandwiched between stainless steel electrodes). Temperature-dependent studies (25–80°C) reveal Arrhenius behavior, with activation energy calculated from linear regressions .

Q. What analytical techniques are critical for characterizing this compound’s structural and chemical properties?

  • Methodological Answer : Key techniques include:

  • FTIR : Identify carboxylate (COO⁻) stretching vibrations (~1550–1650 cm⁻¹) and Li-O bonding .
  • XRD : Compare diffraction patterns with reference databases to confirm crystallinity and phase purity .
  • TGA/DSC : Evaluate thermal stability (decomposition temperature) and phase transitions .
  • NMR : Use ¹H/¹³C NMR in deuterated solvents to confirm molecular structure and proton environments .

Advanced Research Questions

Q. How does interfacial modification with this compound enhance composite solid electrolytes’ performance?

  • Methodological Answer : In PVDF-LLZTO composites, maleic acid acts as a chelating agent, improving Li⁺ transport by reducing interfacial resistance. Experimental design involves:

  • Surface functionalization : Treat LLZTO particles with maleic acid solution to create Li-maleate bonds .
  • Electrochemical testing : Measure ionic conductivity (EIS) and Li⁺ transference number (chronoamperometry). Optimize maleic acid concentration (e.g., 2–5 wt%) to balance conductivity and mechanical stability .
  • SEM/EDS : Verify uniform dispersion and interfacial compatibility .

Q. What mechanisms explain the pH-dependent stability of this compound in aqueous electrolytes?

  • Methodological Answer : The salt’s stability is governed by hydrolysis equilibria. At pH < 7, maleate anions (C₄H₂O₄²⁻) may protonate, forming maleic acid and reducing ionic mobility. Experimental protocols include:

  • pH titration : Monitor conductivity changes across pH 2–12 to identify degradation thresholds .
  • In-situ Raman spectroscopy : Detect structural changes (e.g., protonation of carboxylate groups) under varying pH .
  • Long-term stability tests : Immerse the salt in buffered solutions and analyze Li⁺ leaching via ICP-OES .

Q. How can contradictory data on ionic conductivity in this compound-based electrolytes be resolved?

  • Methodological Answer : Contradictions often arise from synthesis variables (e.g., hydration state, crystallinity). Mitigation strategies:

  • Standardize synthesis : Control humidity, solvent purity, and drying protocols .
  • Cross-validate measurements : Compare EIS results with alternative techniques (e.g., pulsed-field gradient NMR) .
  • Publish full datasets : Include raw impedance spectra, temperature conditions, and electrode configurations to enable reproducibility .

Experimental Design & Data Analysis

Q. What statistical approaches are suitable for analyzing variability in this compound’s electrochemical performance?

  • Methodological Answer : Use multivariate analysis (e.g., ANOVA) to assess the impact of variables like salt concentration, temperature, and solvent composition. Replicate experiments (n ≥ 3) and report confidence intervals. For time-dependent degradation studies, apply Weibull or Arrhenius models to predict lifetime .

Q. How should researchers design experiments to isolate the role of this compound in hybrid electrolyte systems?

  • Methodological Answer : Employ a factorial design:

  • Control groups : Prepare electrolytes without maleic acid or with alternative salts (e.g., LiTFSI) .
  • Variable testing : Systematically vary maleic acid concentration (0–10 wt%) and measure ionic conductivity, interfacial resistance, and cycling stability .
  • Post-mortem analysis : Use XPS or TOF-SIMS to examine electrode surfaces for salt decomposition products .

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